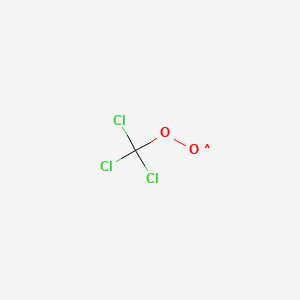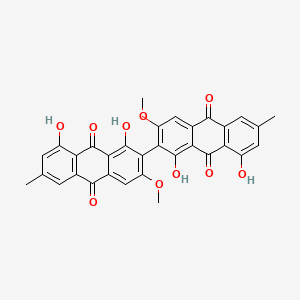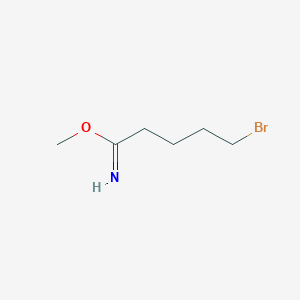
Ociltide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound has garnered interest due to its potential therapeutic applications and its unique mechanism of action.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ociltide involves peptide synthesis techniques, typically using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed, usually with trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound would follow similar principles but on a larger scale, utilizing automated peptide synthesizers to increase efficiency and yield. The process would also involve rigorous quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Ociltide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s methionine residues, potentially altering its activity.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups, affecting its structure and function.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.
Substitution: Amino acid derivatives activated with reagents like DCC or DIC.
Major Products
The major products of these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids.
科学的研究の応用
Ociltide has a wide range of scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in modulating nervous system activity and gastrointestinal motility.
Medicine: Explored as a potential therapeutic agent for conditions involving esophageal motility disorders.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
作用機序
Ociltide exerts its effects by inhibiting the inhibitory nervous system, which influences esophageal motility and other gastrointestinal functions . The molecular targets of this compound include opioid receptors, which are involved in regulating pain and gastrointestinal motility. By binding to these receptors, this compound modulates the activity of the nervous system, leading to its observed effects.
類似化合物との比較
Ociltide can be compared to other enkephalin peptides, such as:
Leu-enkephalin: Another enkephalin peptide with similar opioid receptor activity but different amino acid sequence.
Met-enkephalin: Similar to Leu-enkephalin but with a methionine residue instead of leucine.
Dynorphin: A larger peptide with more potent and longer-lasting effects on opioid receptors.
This compound is unique due to its specific sequence and its targeted effects on esophageal motility and gastrointestinal function, distinguishing it from other enkephalin peptides.
特性
分子式 |
C31H40N6O7S |
|---|---|
分子量 |
640.8 g/mol |
IUPAC名 |
2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-6-formamido-N-[2-oxo-2-[[1-oxo-1-[(2-oxothiolan-3-yl)amino]-3-phenylpropan-2-yl]amino]ethyl]hexanamide |
InChI |
InChI=1S/C31H40N6O7S/c32-23(16-21-9-11-22(39)12-10-21)28(41)36-24(8-4-5-14-33-19-38)29(42)34-18-27(40)35-26(17-20-6-2-1-3-7-20)30(43)37-25-13-15-45-31(25)44/h1-3,6-7,9-12,19,23-26,39H,4-5,8,13-18,32H2,(H,33,38)(H,34,42)(H,35,40)(H,36,41)(H,37,43) |
InChIキー |
RQBSKKBNALPMSL-UHFFFAOYSA-N |
正規SMILES |
C1CSC(=O)C1NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCCNC=O)NC(=O)C(CC3=CC=C(C=C3)O)N |
同義語 |
HOE 825 Hoe-825 Tyr-formyl-Lys-Gly-Phe-HCys-thiolactone tyrosyl-formyllysyl-glycyl-phenylalanyl-homocysteine-thiolactone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B1197973.png)

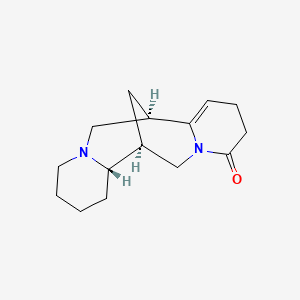
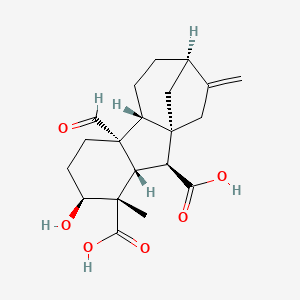

![tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate](/img/structure/B1197985.png)
![1,5-Methano-8H-pyrido[1,2-a][1,5]diazocin-8-one, decahydro-4-(2-propenyl)-, [1S-(1alpha,4alpha,5alpha,11aalpha)]-](/img/structure/B1197986.png)
